molecular formula C15H21FN2O B7569545 (4-Fluoro-3-methylphenyl)-[3-(methylaminomethyl)piperidin-1-yl]methanone

(4-Fluoro-3-methylphenyl)-[3-(methylaminomethyl)piperidin-1-yl]methanone

Cat. No. B7569545
M. Wt: 264.34 g/mol
InChI Key: NOTLJRMUYGJZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluoro-3-methylphenyl)-[3-(methylaminomethyl)piperidin-1-yl]methanone, also known as 4F-MPH, is a synthetic compound that belongs to the phenidate class of stimulant drugs. Its chemical structure is similar to that of methylphenidate (Ritalin), a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). However, 4F-MPH is not approved for medical use and is classified as a research chemical.

Mechanism of Action

The exact mechanism of action of (4-Fluoro-3-methylphenyl)-[3-(methylaminomethyl)piperidin-1-yl]methanone is not fully understood, but it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of attention, motivation, and mood. By increasing their activity, (4-Fluoro-3-methylphenyl)-[3-(methylaminomethyl)piperidin-1-yl]methanone can improve cognitive performance and reduce fatigue.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Fluoro-3-methylphenyl)-[3-(methylaminomethyl)piperidin-1-yl]methanone are similar to those of other stimulant drugs. It can increase heart rate, blood pressure, and body temperature. It can also cause appetite suppression, insomnia, and anxiety. Long-term use of (4-Fluoro-3-methylphenyl)-[3-(methylaminomethyl)piperidin-1-yl]methanone may lead to tolerance, dependence, and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Fluoro-3-methylphenyl)-[3-(methylaminomethyl)piperidin-1-yl]methanone in lab experiments is its potency and selectivity for dopamine and norepinephrine transporters. This makes it a useful tool for studying the role of these neurotransmitters in various physiological processes. However, its potential for abuse and lack of clinical safety data are significant limitations.

Future Directions

There are several potential future directions for research on (4-Fluoro-3-methylphenyl)-[3-(methylaminomethyl)piperidin-1-yl]methanone. One area of interest is its potential therapeutic uses, particularly in the treatment of ADHD and other cognitive disorders. Another area of research is the development of new analogs with improved safety and efficacy profiles. Additionally, more studies are needed to understand the long-term effects of (4-Fluoro-3-methylphenyl)-[3-(methylaminomethyl)piperidin-1-yl]methanone on the brain and body.

Synthesis Methods

The synthesis of (4-Fluoro-3-methylphenyl)-[3-(methylaminomethyl)piperidin-1-yl]methanone involves the reaction of 4-fluoro-3-methylbenzaldehyde with methylamine and piperidine in the presence of a reducing agent. The resulting product is purified using chromatography techniques to obtain the final compound. The synthesis of (4-Fluoro-3-methylphenyl)-[3-(methylaminomethyl)piperidin-1-yl]methanone is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

(4-Fluoro-3-methylphenyl)-[3-(methylaminomethyl)piperidin-1-yl]methanone is primarily used in scientific research to study the effects of stimulant drugs on the central nervous system. It is often used as a reference compound in studies comparing the properties of different stimulants. Some researchers have also investigated the potential therapeutic uses of (4-Fluoro-3-methylphenyl)-[3-(methylaminomethyl)piperidin-1-yl]methanone, such as its ability to improve cognitive function in individuals with ADHD.

properties

IUPAC Name

(4-fluoro-3-methylphenyl)-[3-(methylaminomethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-11-8-13(5-6-14(11)16)15(19)18-7-3-4-12(10-18)9-17-2/h5-6,8,12,17H,3-4,7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTLJRMUYGJZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCC(C2)CNC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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